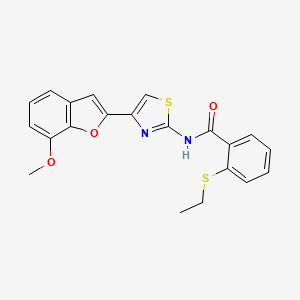
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide” is a complex organic compound. It is related to “N-Methyl picolinamide”, which is a novel anticancer agent that inhibits the activity of BCR-ABL kinase . It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .
Synthesis Analysis
The synthesis of similar compounds involves various organic transformations . For instance, the synthesis of 4-Substituted N-[(Dimethylamino)methyl]benzamides involves refluxing with benzalacetone in methanol . Another method involves the preparation of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines via the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-Dimethylaminopyridine” (DMAP) and “N-Methyl-4-(methylamino)picolinamide” have been analyzed . DMAP is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like DMAP are diverse. DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like DMAP have been studied . DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water at a concentration of 50 mg/mL .
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamid: und seine Derivate haben vielversprechende Antitumor-Effekte gezeigt. So wurde beispielsweise eine Reihe von N-Methylpicolinamid-4-Thiol-Derivaten synthetisiert und auf ihre Aktivität gegen menschliche Krebszelllinien untersucht. Unter ihnen zeigte Verbindung 6p potente und breitgefächerte antiproliferative Aktivitäten, die sogar die des bekannten Antitumormedikaments Sorafenib übertrafen . Die Verbindung hemmt selektiv die Aurora-B-Kinase, ein Protein, das an der Zellteilungsregulation beteiligt ist. Diese Hemmung stört die Mitose und behindert das Tumorwachstum.
BCR-ABL-Kinase-Inhibition
N-Methylpicolinamid: wurde als effektiver Inhibitor der BCR-ABL-Kinase identifiziert, ein Fusionsprotein, das mit chronischer myeloischer Leukämie (CML) assoziiert ist. Es hat Aktivität gegen menschliche Dickdarmkrebszellen (HCT116) und Brustkrebszellen (MCF-7) gezeigt . Durch die gezielte Ansteuerung dieser Kinase wird die Proliferation und das Überleben von Krebszellen gestört.
Molekulardokking-Studien
Rechnergestützte Studien, wie z. B. Molekulardokking, haben Einblicke in die Wechselwirkungen zwischen Verbindung 6p und ihren Zielproteinen gegeben. Diese Studien helfen, Bindungsaffinitäten vorherzusagen und die Wirkstoffentwicklung zu leiten. So zeigten Docking-Simulationen stabile Wechselwirkungen zwischen Verbindung 6p und Aurora-B-Kinase .
Gezielte Wirkstoffabgabe
Die einzigartige Struktur von this compound kann eine gezielte Wirkstoffabgabe ermöglichen. Forscher untersuchen die Konjugation mit Nanopartikeln oder anderen Trägern, um die Spezifität für Krebszellen zu erhöhen. Dieser Ansatz minimiert Off-Target-Effekte und verbessert die therapeutischen Ergebnisse.
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend im Kampf gegen Krebs ist, sowohl als alleinstehendes Mittel als auch in Kombination mit anderen Therapien. Ihre vielseitigen Einsatzmöglichkeiten machen sie zu einem spannenden Forschungsfeld, und weitere Untersuchungen werden wahrscheinlich zusätzliche Verwendungen und Wirkmechanismen aufdecken. 🌟🔬🧪 .
Wirkmechanismus
Target of Action
The primary target of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is the Enoyl-CoA hydratase, mitochondrial . This enzyme plays a crucial role in the metabolic process of fatty acid β-oxidation, which is responsible for breaking down fatty acids to produce energy.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic process of fatty acid β-oxidation
Biochemical Pathways
The compound affects the fatty acid β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, which are then used to produce energy. By inhibiting the Enoyl-CoA hydratase, the compound disrupts this pathway, potentially leading to a decrease in energy production .
Pharmacokinetics
The metabolism and excretion of the compound would likely involve enzymatic transformations and renal excretion, respectively .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the metabolic state of the cell. In general, inhibition of the Enoyl-CoA hydratase could lead to a decrease in energy production, potentially affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its target. Additionally, the presence of other metabolites could influence the compound’s efficacy by competing for the same target .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including the presence of the dimethylamino and methylpyrimidin groups .
Cellular Effects
Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide in animal models have not been reported. Future studies could provide valuable information on threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Its structure suggests potential interactions with enzymes or cofactors, which could influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIZUDAFZZGMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
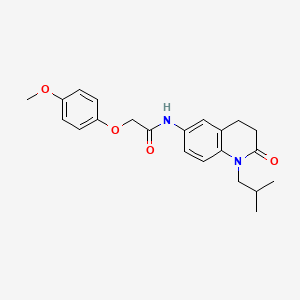
![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)
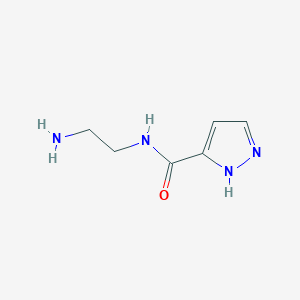
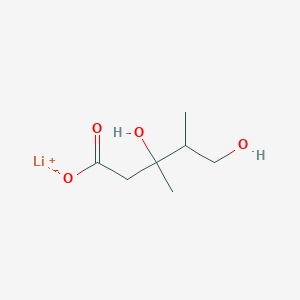
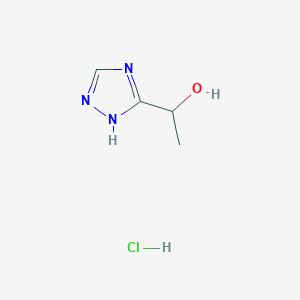
![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)

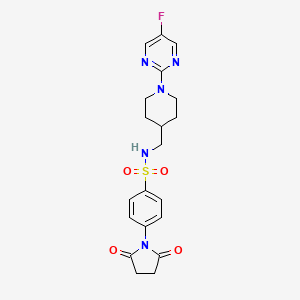
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)
![1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2385491.png)
